molecular formula C11H14N2S B13334117 1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine

1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine

Cat. No.: B13334117
M. Wt: 206.31 g/mol
InChI Key: UXKKBOAPHKXTCX-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features a methylsulfanyl group attached to an ethyl chain, which is further connected to the indole ring at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be synthesized using the Fischer indole synthesis method.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylsulfanyl halide.

    Attachment of the Ethyl Chain: The ethyl chain is then attached to the indole ring through a series of alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the indole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Methylsulfanyl)ethyl]thiourea: This compound shares the methylsulfanyl ethyl group but has a thiourea moiety instead of the indole ring.

    4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit similar biological activities.

    2-Methylsulfanyl-1,4-dihydropyrimidines: These compounds contain a methylsulfanyl group and are known for their diverse biological activities.

Uniqueness

1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine is unique due to its indole core, which is a common structural motif in many biologically active compounds. The presence of the methylsulfanyl group further enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-(2-methylsulfanylethyl)indol-7-amine

InChI

InChI=1S/C11H14N2S/c1-14-8-7-13-6-5-9-3-2-4-10(12)11(9)13/h2-6H,7-8,12H2,1H3

InChI Key

UXKKBOAPHKXTCX-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C=CC2=C1C(=CC=C2)N

Origin of Product

United States

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